![molecular formula C14H21NO4S B2645495 N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cyclopropanesulfonamide CAS No. 1795414-16-2](/img/structure/B2645495.png)
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cyclopropanesulfonamide
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Description
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cyclopropanesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as N-HETE-CS and has been found to have various applications in the field of medicine and biology.
Scientific Research Applications
Chromatography
Monolithic columns grafted with specific functionalities, such as sulfonic acid groups, have been developed for cation exchange chromatography. These columns exhibit high binding capacities and are used for the efficient separation of proteins and peptides, demonstrating the utility of sulfonamide functionalities in chromatographic applications (Krenkova et al., 2009).
Organic Synthesis
Sulfonamides play a crucial role in organic synthesis, serving as key intermediates or catalysts. For example, donor-acceptor cyclopropanes and ynamides can undergo annulation reactions catalyzed by Lewis acids, yielding cyclopentene sulfonamides. This showcases the versatility of sulfonamides in facilitating the construction of complex molecular architectures (Mackay et al., 2014).
Polymer Science
Sulfonamide groups are also significant in the development of functional polymers. For instance, polymers incorporating sulfonamide functionalities have been synthesized for various applications, including electrochromic materials. These materials demonstrate unique properties such as high electronic band gaps and low redox potentials, which are beneficial for applications in electronic devices (Sönmez et al., 2003).
Enzymatic Studies
Sulfonamides have been utilized in studies exploring enzyme-mediated reactions. For example, enzymatic catalysis has been applied to the synthesis of polymers from para-functionalized phenol derivatives, demonstrating the potential of sulfonamide-containing compounds in bio-catalysis and polymer chemistry (Pang et al., 2003).
properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-11-2-4-12(5-3-11)14(19-9-8-16)10-15-20(17,18)13-6-7-13/h2-5,13-16H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCIMDQIQMHISH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2CC2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cyclopropanesulfonamide |
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